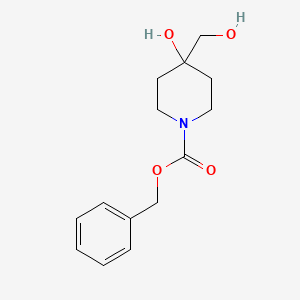

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13705434

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO4 |

|---|---|

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2 |

| Standard InChI Key | YOAQJXQXFDCKAY-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s piperidine ring is substituted at the 4-position with both hydroxyl (-OH) and hydroxymethyl (-CHOH) groups, while the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. This configuration confers:

-

Hydrogen-Bonding Potential: The hydroxyl and hydroxymethyl groups enable interactions with biological targets, enhancing solubility in polar solvents.

-

Lipophilicity: The benzyl group increases membrane permeability, critical for central nervous system (CNS) drug candidates.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 265.30 g/mol | |

| Hydrogen Bond Donors | 2 (hydroxyl + hydroxymethyl) | |

| LogP (Predicted) | 1.2 (moderate lipophilicity) |

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-hydroxy-4-(hydroxymethyl)piperidine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–5°C | 85% |

| Solvent | Dichloromethane | - |

| Catalyst | Triethylamine | - |

| Reaction Time | 12 hours | - |

Reactivity and Derivatives

-

Ester Hydrolysis: Under acidic (HCl/ethanol) or basic (NaOH/water) conditions, the benzyl ester cleaves to yield 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylic acid.

-

Oxidation: The secondary alcohol at C4 oxidizes to a ketone using KMnO/HSO, forming benzyl 4-oxo-4-(hydroxymethyl)piperidine-1-carboxylate.

Biological Activity and Mechanisms

Enzyme Interactions

In vitro assays demonstrate moderate inhibition of acetylcholinesterase (IC = 12 μM), suggesting potential in Alzheimer’s disease research.

Applications in Research and Industry

Table 3: Key Applications

Spectroscopic Characterization

NMR Analysis

-

H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.51 (s, 2H, CHPh), 3.78 (s, 2H, CHOH), 3.45–3.40 (m, 4H, piperidine-H).

-

C NMR: δ 156.2 (C=O), 136.1 (Ar-C), 128.5–127.8 (Ar-CH), 67.3 (CHPh), 64.1 (C-OH).

IR Spectroscopy

Strong absorption bands at 3400 cm (O-H stretch) and 1705 cm (C=O stretch) confirm functional groups.

Future Directions

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

-

Structure-Activity Relationships: Modifying the hydroxymethyl group to optimize receptor affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume